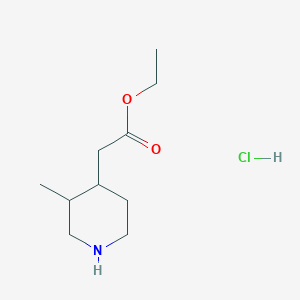

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

CAS No.: 1630907-26-4

Cat. No.: VC2889515

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630907-26-4 |

|---|---|

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol |

| IUPAC Name | ethyl 2-(3-methylpiperidin-4-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)6-9-4-5-11-7-8(9)2;/h8-9,11H,3-7H2,1-2H3;1H |

| Standard InChI Key | UDTVCWPDJXTKJC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1CCNCC1C.Cl |

| Canonical SMILES | CCOC(=O)CC1CCNCC1C.Cl |

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride possesses a distinctive chemical structure characterized by several key features. The compound contains a six-membered piperidine ring with a nitrogen atom, which contributes to its basicity . The piperidine ring bears a methyl substituent at the 3-position, which influences the compound's steric and electronic properties . At the 4-position of the piperidine ring, an acetate group is attached, which features an ethyl ester . The hydrochloride component indicates that the compound exists as a salt, with the nitrogen of the piperidine ring being protonated and associated with a chloride counterion .

This structural arrangement has significant implications for the compound's physicochemical properties and biological activities. The presence of the piperidine ring makes it a part of an important class of heterocyclic compounds that appear in numerous pharmaceuticals and natural products. The specific substitution pattern with the methyl group and acetate moiety creates a unique molecular entity with potential for specific receptor interactions in biological systems.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride provide insights into its behavior in various environments and its potential for chemical reactions and biological interactions. These properties are crucial for understanding its applications in research and development.

The compound's salt form enhances its water solubility compared to the free base form, making it more suitable for biological studies that require aqueous solutions . The moderate topological polar surface area suggests reasonable membrane permeability, which is relevant for its potential pharmaceutical applications . The presence of both hydrogen bond donors and acceptors enables the compound to form intermolecular interactions with biological targets, potentially contributing to its bioactivity .

Biological Activities and Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride has found applications in several areas of medicinal chemistry research. The compound's structural features, particularly the piperidine ring, make it relevant for drug discovery efforts since piperidine is a privileged structure in pharmaceutical development. This compound serves as a valuable intermediate or building block in the synthesis of more complex bioactive molecules targeting various diseases and conditions.

The compound's chemical reactivity allows for various modifications at different positions, enabling the creation of derivative libraries for structure-activity relationship studies. These studies help researchers understand how structural changes affect biological activity, guiding the rational design of more potent and selective drug candidates. The specific substitution pattern of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride provides a foundation for exploring novel chemical space in drug discovery programs.

Antiviral Properties

Research has revealed promising antiviral activities associated with Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, particularly against specific viral pathogens. Studies have demonstrated its effectiveness in inhibiting Dengue virus replication in human primary monocyte-derived dendritic cells. This finding is particularly significant given the global health challenge posed by Dengue fever and the limited treatment options currently available.

The mechanism of antiviral action may involve interference with viral entry processes, inhibition of viral enzymes, or modulation of host cell responses to viral infection. The compound's ability to interact with specific viral or cellular targets makes it a candidate for further development in antiviral research. Additional studies may reveal activity against other viral pathogens, potentially expanding its applications in infectious disease research.

Cancer Research Applications

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride has demonstrated potential in cancer research through several observed effects on cancer cells and tumor models. Preclinical studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in experimental models. These findings suggest possible applications in oncology research and potential development of cancer therapeutics.

The compound's unique structure appears to enhance binding affinity to cancer-related targets, which might explain its observed anticancer effects. The specific pathways and molecular targets involved in these effects remain subjects for further investigation. Research into the structure-activity relationships and mechanistic aspects of the compound's anticancer properties could lead to the development of more potent and selective anticancer agents based on this chemical scaffold.

Neuroprotective Effects

Emerging research suggests that Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride may possess neuroprotective properties with potential applications in neurodegenerative disease research. The compound has been observed to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are key targets in the management of conditions like Alzheimer's disease. By inhibiting these enzymes, the compound may help enhance cognitive function by increasing acetylcholine levels in the brain.

These cholinesterase inhibitory effects, combined with other potential neuroprotective mechanisms, position Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride as a compound of interest in neuroscience research. Further studies may reveal additional neuroprotective mechanisms and effects on specific neurological pathways, potentially contributing to the development of novel therapies for neurodegenerative disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume